2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound features a 1H-imidazole core substituted with a 4-fluorophenyl group at position 1 and a p-tolyl (4-methylphenyl) group at position 4. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 5-methylisoxazol-3-yl group (Fig. 1). Its molecular formula is C₂₃H₂₀FN₃O₂S, with a molecular weight of 437.5 g/mol.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-14-3-5-16(6-4-14)19-12-24-22(27(19)18-9-7-17(23)8-10-18)30-13-21(28)25-20-11-15(2)29-26-20/h3-12H,13H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDWTVNDDKXCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a thioacetamide derivative characterized by its unique structural features, including an imidazole ring, a thioether linkage, and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 422.48 g/mol. The presence of the 4-fluorophenyl and p-tolyl groups enhances its lipophilicity, which may improve its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the imidazole ring via cyclization.
- Introduction of the thioether and acetamide functionalities through specific reaction conditions that optimize yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:
- Thiosemicarbazide derivatives , which share structural similarities, have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- Molecular docking studies suggest that this compound may bind effectively to enzymes or receptors involved in cancer pathways, potentially modulating their activity.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with specific enzymes or receptors, leading to altered signaling pathways.
- Potential inhibition of key enzymes involved in tumor growth and metastasis.
Case Studies
Several studies have focused on the biological activity of imidazole derivatives:
- Study on Similar Compounds : A study indicated that imidazole derivatives can act as positive allosteric modulators (PAMs) for GABA-A receptors, enhancing their metabolic stability and reducing toxicity .
- Metabolic Stability Assessment : Research on related compounds demonstrated that modifications around the imidazole ring can significantly impact metabolic stability, suggesting that similar strategies could be applied to optimize This compound for better therapeutic outcomes.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thioether linkage, Imidazole ring | Anticancer activity |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | Lacks thioether group | GABA-A receptor modulation |
| 1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole | Contains methylthio group | Antimicrobial properties |
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of this compound generally involves multi-step organic reactions, allowing for the modification of substituents on the imidazole ring. This flexibility facilitates the exploration of structural analogs that may exhibit improved efficacy against various biological targets. The synthetic routes often include:
- Formation of the imidazole ring.
- Introduction of the thioether linkage.
- Functionalization of the acetamide group.
These synthetic strategies enable researchers to create a library of derivatives for biological testing.
Research indicates that compounds similar to 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Preliminary studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The imidazole core is known for its ability to interact with biological targets such as enzymes and receptors, potentially acting as an inhibitor . In silico studies have demonstrated that the compound can effectively bind to enzyme active sites through hydrogen bonding and pi-stacking interactions.
Case Studies
Several studies have highlighted the potential of this compound in anticancer research:
- Study on Imidazole Derivatives : A study focused on synthesizing N-aryl derivatives related to the structure of this compound revealed significant cytotoxic activities against different cancer cell lines, indicating its potential as an anticancer agent.
- Molecular Docking Studies : Docking simulations have suggested that the compound fits well into specific enzyme active sites, supporting its role as a potential therapeutic agent .
Potential in Drug Development
The unique combination of functional groups in This compound positions it as a valuable candidate for further research in drug development:
- Target Identification : Understanding how this compound interacts with various biological targets can lead to identifying new therapeutic pathways.
- Structure Optimization : The insights gained from structure–activity relationship (SAR) studies can inform modifications that enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound belongs to a class of imidazole-thioacetamide derivatives, where modifications to the aryl substituents and acetamide-linked heterocycles significantly alter molecular properties. Key analogs and their characteristics are summarized below:
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazole core via cyclization of substituted phenyl precursors under reflux conditions (e.g., using acetic acid or ethanol as solvents) .
- Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution, often requiring potassium carbonate as a base and controlled temperatures (40–60°C) .
- Step 3 : Final coupling with the 5-methylisoxazol-3-yl group using carbodiimide coupling agents in anhydrous solvents like DMF . Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine and methyl group integration) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected MW ~465 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F stretch at ~1220 cm⁻¹) .
Q. What initial biological screening approaches are suitable for this compound?
- Enzymatic Assays : Screen against kinases or proteases using fluorogenic substrates, noting IC₅₀ values (e.g., similar imidazole derivatives show IC₅₀ < 10 µM) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency .
- In Silico Docking : Prioritize targets like COX-2 or EGFR using AutoDock Vina, leveraging the fluorophenyl group’s hydrophobic interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., trifluoromethoxy) to modulate target binding .
- Scaffold Modification : Compare isoxazole vs. thiazole moieties to evaluate heterocycle-specific interactions (e.g., thiazole derivatives show lower IC₅₀ in kinase inhibition) .
- Data Analysis : Use QSAR models to correlate logP values (e.g., ~3.5 for this compound) with cellular permeability .
Q. What strategies address contradictory data in biological activity reports?
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays yield conflicting results .
- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .
Q. How can computational modeling guide target identification?
- Molecular Dynamics (MD) Simulations : Simulate binding stability with potential targets (e.g., 100 ns trajectories to assess fluorine’s role in hydrophobic pockets) .
- Pharmacophore Mapping : Align the thioacetamide and isoxazole groups with known active sites (e.g., ATP-binding regions in kinases) .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., low for this compound due to high molecular weight) .
Q. What challenges arise in optimizing synthetic yield and scalability?
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of the p-tolyl group .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >80% yield .
- Continuous Flow Chemistry : Scale-up thioacetamide formation using microreactors for improved heat transfer .
Q. How can stability and solubility limitations be mitigated?
- Salt Formation : Convert the free base to hydrochloride salts to enhance aqueous solubility .
- Prodrug Design : Introduce ester groups at the acetamide moiety for hydrolytic activation in vivo .
- Nanoformulation : Use liposomal encapsulation to improve bioavailability and reduce degradation .
Data Contradiction and Mechanistic Analysis
Q. How to resolve discrepancies in reported enzyme inhibition potencies?
- Assay Conditions : Compare buffer compositions (e.g., Tris vs. PBS) affecting ionization states .
- Enzyme Isoforms : Test selectivity across isoforms (e.g., COX-1 vs. COX-2 inhibition) .
- Positive Controls : Include reference inhibitors (e.g., celecoxib for COX-2) to calibrate activity .
Q. What mechanistic insights explain off-target effects observed in cellular assays?
- Proteomics Profiling : Use affinity purification followed by mass spectrometry to identify unintended protein binders .
- Pathway Analysis : Enrichment analysis (e.g., KEGG) links off-target hits to apoptosis or oxidative stress pathways .
- Crystallography : Co-crystallize the compound with off-target proteins (e.g., carbonic anhydrase) to visualize binding modes .
Key Comparative Data (Analogous Compounds)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
